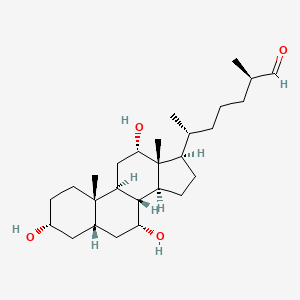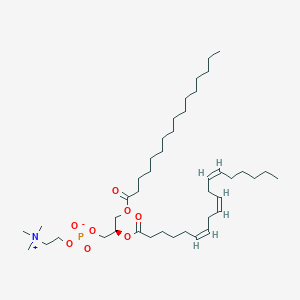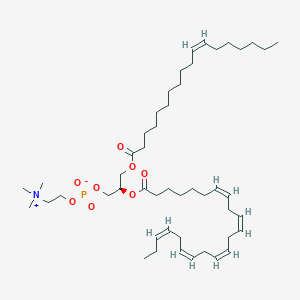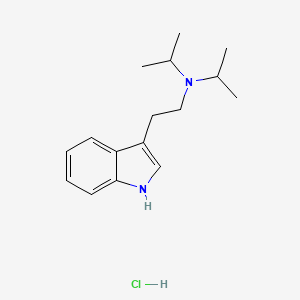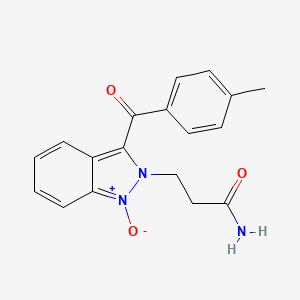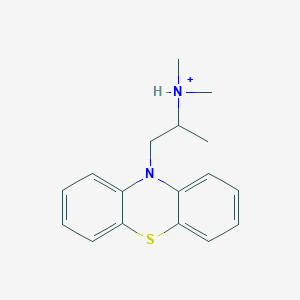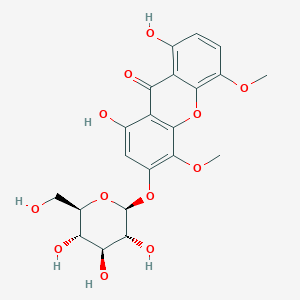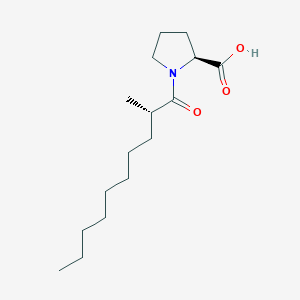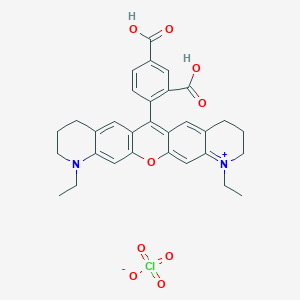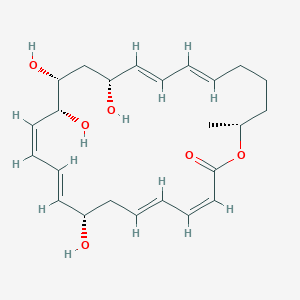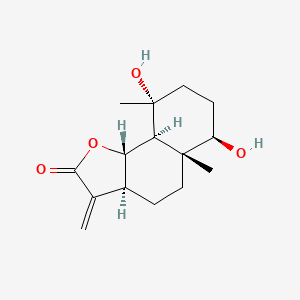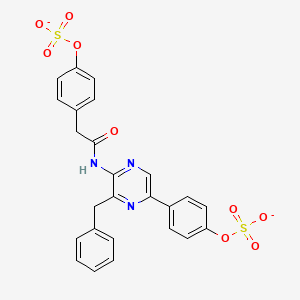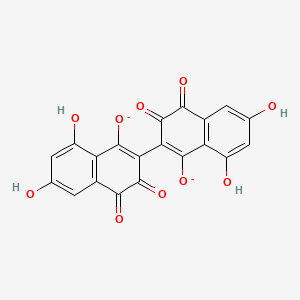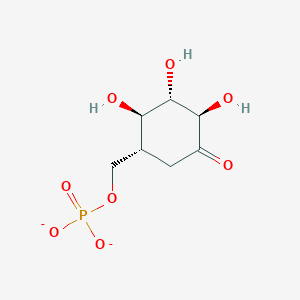![molecular formula C15H12N6OS2 B1265354 5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1265354.png)
5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine is an aryl sulfide and a thienopyrimidine.
Wissenschaftliche Forschungsanwendungen
1. EGFR Tyrosine Kinase Inhibitors in Cancer Treatment
Thieno[2,3-d]pyrimidine derivatives have been investigated for their potential as EGFR tyrosine kinase inhibitors, which are significant in cancer management. In a study, nine derivatives were designed, synthesized, and tested both in vitro and in silico. One compound, referred to as 7a, showed significant inhibitory effects on the growth of HepG2 (liver cancer) and PC3 (prostate cancer) cell lines. This compound also induced apoptosis and arrested the growth of HepG2 cells in specific phases of the cell cycle. Molecular docking and dynamics simulation studies confirmed the effective and stable binding of these compounds against the active sites, making them promising candidates for cancer treatment.
2. Inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Another novel thieno[2,3-d]pyrimidine derivative was designed to inhibit VEGFR-2, a key target in cancer treatment, especially in inhibiting angiogenesis. Molecular docking studies showed accurate binding mode and excellent binding energy. Molecular dynamics simulations further confirmed the efficacy of this compound. This derivative not only inhibited VEGFR-2 effectively but also demonstrated strong inhibitory activity towards HepG2 and PC3 cell lines. The derivative was also found to induce apoptosis in cancer cells and caused significant changes in apoptotic gene levels, making it a potent candidate for cancer therapy.
Eigenschaften
Produktname |
5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine |
|---|---|
Molekularformel |
C15H12N6OS2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-4-(1-methyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H12N6OS2/c1-21-15(18-19-20-21)24-14-12-11(7-23-13(12)16-8-17-14)9-3-5-10(22-2)6-4-9/h3-8H,1-2H3 |
InChI-Schlüssel |
JNESTBBQPGLCPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



